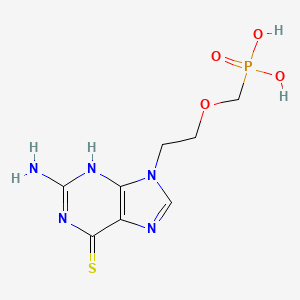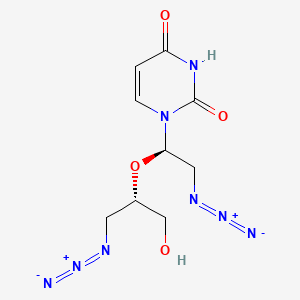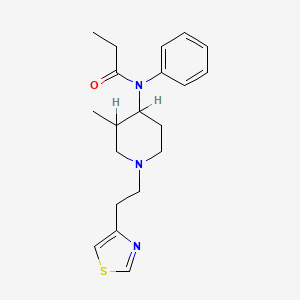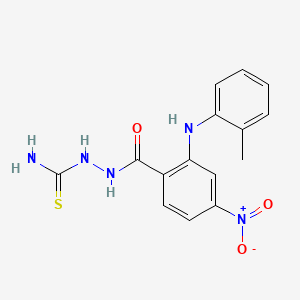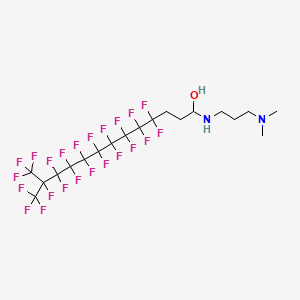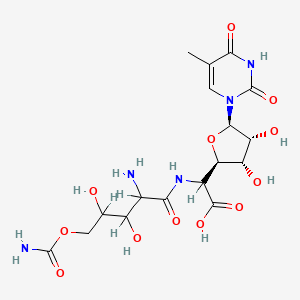
Ephedrine thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ephedrine thiocyanate is a chemical compound derived from ephedrine, an alkaloid found in the Ephedra plant. Ephedrine is well-known for its stimulant effects on the central nervous system and its use in traditional Chinese medicine. The thiocyanate derivative of ephedrine combines the properties of ephedrine with the unique characteristics of the thiocyanate group, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Ephedrine thiocyanate can be synthesized through the reaction of ephedrine with thiocyanate salts. One common method involves heating ephedrine with sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN) under controlled conditions. For instance, heating ephedrine with two molar equivalents of ammonium thiocyanate for four hours can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ephedrine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to replace the thiocyanate group, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ephedrine derivatives with different functional groups, while substitution reactions can produce a wide range of ephedrine analogs .
科学的研究の応用
Ephedrine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, promoting the formation of optically pure compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and receptor interactions.
作用機序
Ephedrine thiocyanate exerts its effects through both direct and indirect mechanisms. It acts as an agonist for alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its stimulatory effects on the central nervous system .
類似化合物との比較
Ephedrine: The parent compound, known for its stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects but different regulatory status.
Norephedrine: A metabolite of ephedrine with distinct pharmacokinetic properties.
Uniqueness: Ephedrine thiocyanate’s unique combination of the ephedrine backbone with the thiocyanate group imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in asymmetric synthesis and pharmacological research .
特性
CAS番号 |
13900-17-9 |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC名 |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid |
InChI |
InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1 |
InChIキー |
RHPLXTLBWAZINH-GNAZCLTHSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC.C(#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
